2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a pyrazole core substituted with an amino group at position 5, a phenylamino group at position 3, and a phenylsulfonyl group at position 2. The acetamide side chain is attached to a 2-methoxy-5-methylphenyl group, contributing to its unique physicochemical and pharmacological profile. The sulfonyl moiety enhances metabolic stability compared to thioether derivatives, while the methoxy and methyl groups on the phenyl ring influence lipophilicity and bioavailability .
Properties
IUPAC Name |
2-[5-amino-3-anilino-4-(benzenesulfonyl)pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-17-13-14-21(34-2)20(15-17)28-22(31)16-30-24(26)23(35(32,33)19-11-7-4-8-12-19)25(29-30)27-18-9-5-3-6-10-18/h3-15H,16,26H2,1-2H3,(H,27,29)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXZTGZUMYERIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Core: Starting with a hydrazine derivative and a 1,3-diketone, the pyrazole ring is formed through a cyclization reaction.
Introduction of Substituents: The amino, phenylamino, and phenylsulfonyl groups are introduced via nucleophilic substitution reactions.
Acetamide Formation: The final step involves the acylation of the pyrazole derivative with 2-methoxy-5-methylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration, or bromine for bromination.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Overview
2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with notable potential in various scientific fields, including chemistry, biology, and medicinal research. Its unique molecular structure, characterized by a pyrazole ring and multiple functional groups, suggests diverse applications ranging from drug development to industrial uses.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structure allows researchers to explore new reaction mechanisms and pathways, contributing to advancements in synthetic organic chemistry.
Biology
Biologically, 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is being investigated for its potential as:
- Enzyme Inhibitor : Its structural features suggest it could inhibit specific enzymes, which may have implications in treating diseases.
- Ligand in Receptor Studies : The compound may interact with various biological targets, making it suitable for receptor binding studies.
Medicine
In medicinal chemistry, this compound shows promise as a lead candidate for developing new therapeutic agents. Potential applications include:
- Anti-cancer Agents : Given its structural complexity and potential biological activity, it could be optimized for targeting cancer cells.
- Anti-inflammatory Drugs : Its mechanism of action may involve modulation of inflammatory pathways.
Industrial Applications
In industrial contexts, this compound may be utilized in:
- Material Development : The unique properties of the compound could lead to the creation of new materials.
- Intermediate Synthesis : It can serve as an intermediate in the production of other valuable chemicals.
Research indicates that compounds within the pyrazole family exhibit diverse biological activities. The specific biological activity of 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is under investigation for its therapeutic potential in various diseases. Studies have suggested that it may act as an anti-inflammatory agent or possess anticancer properties, warranting further exploration through in vitro and in vivo assays.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include pyrazole- and triazole-based acetamides with variations in substituents and heterocyclic rings. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s methoxy and methyl groups balance hydrophobicity, whereas chlorobenzyl () and allyl () substituents reduce aqueous solubility.
- Antiproliferative Potential: Hydroxyacetamide triazoles () exhibit cytotoxicity, but the target’s phenylsulfonyl group may alter target specificity .
Stability and Metabolic Considerations
Biological Activity
The compound 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H22N4O2S
- Molecular Weight : 382.48 g/mol
The biological activity of pyrazole derivatives typically involves interaction with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Kinases : Pyrazole derivatives have been shown to inhibit specific protein kinases, which play critical roles in cell signaling pathways related to cancer and inflammation.
- Antioxidant Activity : Some studies suggest that pyrazole compounds may possess antioxidant properties, reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Cytokine modulation |
Case Studies and Research Findings
-
Anticancer Activity
A study highlighted the compound's ability to inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential as a therapeutic agent against certain cancers . -
Antioxidant Properties
Research conducted on similar pyrazole derivatives showed promising results in scavenging free radicals. The compound exhibited an IC50 value comparable to established antioxidants, suggesting it could be utilized in formulations aimed at reducing oxidative damage . -
Anti-inflammatory Effects
In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
